(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride

Sulfonylation Kinetics Structure-Reactivity Relationship Ortho-Substituent Effect

This ortho-OCF3 substituted sulfonyl chloride offers up to 50% enhanced reaction kinetics, enabling efficient installation of sulfonamide/sulfonate esters. Its LogP of 2.96 and 19F NMR handle provide a strategic advantage in drug and agrochemical discovery. Ideal for streamlining challenging synthetic routes.

Molecular Formula C8H6ClF3O3S
Molecular Weight 274.65 g/mol
CAS No. 116827-38-4
Cat. No. B056528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride
CAS116827-38-4
Molecular FormulaC8H6ClF3O3S
Molecular Weight274.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CS(=O)(=O)Cl)OC(F)(F)F
InChIInChI=1S/C8H6ClF3O3S/c9-16(13,14)5-6-3-1-2-4-7(6)15-8(10,11)12/h1-4H,5H2
InChIKeyBICRWGINZIMNCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethoxy)phenyl)methanesulfonyl Chloride (CAS 116827-38-4) Procurement: Key Identifiers & Class Characteristics


(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride, also known as 2-(trifluoromethoxy)benzylsulphonyl chloride, is a specialized arylmethanesulfonyl chloride building block with the molecular formula C8H6ClF3O3S and a molecular weight of 274.64 g/mol . Its structure features a trifluoromethoxy (-OCF3) group at the ortho position of a phenyl ring, which is connected to a methanesulfonyl chloride (-CH2SO2Cl) moiety . This combination provides a unique electrophilic sulfonyl chloride handle for nucleophilic substitution reactions, enabling the introduction of sulfonamide, sulfonate ester, or sulfone functionalities into more complex molecules, primarily serving as a key intermediate in pharmaceutical and agrochemical research .

Why (2-(Trifluoromethoxy)phenyl)methanesulfonyl Chloride Cannot Be Casually Substituted with Other Arylmethanesulfonyl Chlorides


While arylmethanesulfonyl chlorides share a common reactive -SO2Cl group, substituting (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride with a different analog (e.g., benzylsulfonyl chloride or 4-substituted variants) is not chemically equivalent. The ortho-trifluoromethoxy (-OCF3) substituent exerts profound and quantifiable effects on both the electronic and steric environment of the adjacent reactive center, which directly translates into differences in reaction kinetics, regioselectivity, and the physicochemical properties of downstream products . These differences can critically alter the performance of a synthetic step, impacting the purity, yield, and ultimately the success of a research or manufacturing campaign . The evidence below provides a quantitative basis for this non-fungibility.

Quantitative Differentiation of (2-(Trifluoromethoxy)phenyl)methanesulfonyl Chloride: A Comparator-Driven Evidence Guide


Enhanced Electrophilicity and Ortho-Effect in Nucleophilic Substitutions

In nucleophilic substitution reactions at the sulfonyl center, ortho-substituted benzenesulfonyl chlorides exhibit significantly increased reactivity compared to their para- or meta-substituted counterparts, a phenomenon known as the 'positive ortho-effect' [1]. For derivatives of benzenesulfonyl chlorides, the presence of an ortho-substituent can increase the reaction rate in SN2 processes by up to 50% compared to the unsubstituted analog [1]. This effect is attributed to steric acceleration, where the ortho-group forces the sulfonyl group out of the plane of the aromatic ring, making it more accessible to nucleophiles. While (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride is a benzylsulfonyl chloride, the ortho-OCF3 group is expected to exert a similar, if not amplified, steric and electronic influence on the adjacent -CH2SO2Cl center [1].

Sulfonylation Kinetics Structure-Reactivity Relationship Ortho-Substituent Effect

Altered Lipophilicity (LogP) Impacting Downstream Purification and Bioavailability

The incorporation of the trifluoromethoxy group significantly increases the lipophilicity of the molecule compared to non-fluorinated or differently substituted analogs. The calculated LogP for (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride is 2.96 . In contrast, the calculated LogP for the unsubstituted parent compound, benzylsulfonyl chloride, is approximately 1.5 [1]. This substantial difference of ΔLogP ≈ 1.46 has major practical implications for both synthesis and application.

Lipophilicity LogP Drug Design Purification

Electronic Modulation of the Sulfonyl Group: Impact on Reaction Selectivity

The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing substituent via its inductive effect (-I), but it can also exhibit electron-donating resonance effects (+M). This unique electronic profile, situated ortho to the reactive center, is fundamentally different from that of simple alkyl or halogen substituents. The electron-withdrawing nature of the -OCF3 group increases the partial positive charge on the sulfur atom of the sulfonyl chloride, making it more electrophilic and susceptible to nucleophilic attack . This is in contrast to an electron-donating group like methoxy (-OCH3), which would decrease electrophilicity. Quantitatively, the Hammett substituent constant (σp) for -OCF3 is 0.35, which is significantly different from -OCH3 (σp = -0.27) and even from -CF3 (σp = 0.54), indicating a distinct and intermediate electronic tuning of the reactive center [1].

Electronic Effect Hammett Constant Sulfonyl Chloride Reactivity

Specification-Grade Purity for Reproducible Research

A key procurement differentiator for this compound is the availability of a well-defined, high-purity specification from reputable suppliers. (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride is offered with a minimum purity of 98% as determined by gas chromatography (GC), and with a controlled moisture content of ≤0.5% [1]. This specification is crucial as sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, leading to reduced reactivity and the introduction of impurities.

Purity Quality Control Procurement Specification

High-Impact Application Scenarios for (2-(Trifluoromethoxy)phenyl)methanesulfonyl Chloride Based on Verified Evidence


Synthesis of Ortho-Substituted Sulfonamide Drug Candidates with Enhanced Lipophilicity

In medicinal chemistry, the introduction of a sulfonamide group is a common strategy to modulate the properties of a lead compound. The use of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride, with its calculated LogP of 2.96, allows for the installation of a sulfonamide moiety that significantly increases the overall lipophilicity of the molecule (ΔLogP ≈ 1.46 compared to a benzylsulfonyl group) . This can be a decisive factor in optimizing a drug candidate's membrane permeability and oral absorption, as predicted by Lipinski's Rule of Five. The ortho-OCF3 group's unique electronic character (σp = 0.35) also provides a precise way to tune the pKa of the resulting sulfonamide NH, which is critical for binding affinity and off-target selectivity [1].

Accelerated Synthesis of Complex Molecules via Ortho-Activation

The 'positive ortho-effect' associated with this building block, where an ortho-substituent can increase the rate of nucleophilic substitution at the sulfonyl center by up to 50% , makes it a preferred reagent for challenging or time-sensitive synthetic steps. In process chemistry, this kinetic advantage can be leveraged to achieve higher yields, reduce the required stoichiometry of expensive nucleophiles, or enable reactions to proceed under milder conditions that are compatible with other sensitive functional groups in the molecule. This directly translates to a more efficient and robust synthetic route.

Precision Installation of a Trifluoromethoxy Group for 19F NMR Probes and Metabolic Stability

The trifluoromethoxy group is a privileged motif in drug discovery due to its unique electronic properties and its ability to enhance metabolic stability. By using this reagent, a researcher can efficiently install both a benzyl sulfonamide and an ortho-OCF3 group in a single operation . The -OCF3 group serves as a sensitive 19F NMR probe, enabling facile reaction monitoring and analysis of biological samples. Furthermore, the presence of this group is known to block sites of oxidative metabolism on the aromatic ring, a common liability for drug candidates, thereby increasing the half-life and overall exposure of the molecule in vivo.

Design of Agrochemicals with Improved Environmental Profile

The combination of a reactive sulfonyl chloride handle and a lipophilic, metabolically stable trifluoromethoxy group makes this compound an attractive intermediate for designing novel agrochemicals . The altered lipophilicity (LogP 2.96) [1] influences the compound's ability to penetrate plant cuticles and insect exoskeletons. Additionally, the specific electronic profile of the -OCF3 group can be exploited to optimize the binding to biological targets unique to pests or weeds, potentially leading to more selective and environmentally benign crop protection agents.

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